4-Azatricyclo[4.3.1.13,8]undecane
Overview
Description
4-Azatricyclo[4.3.1.13,8]undecane is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-Azatricyclo[4.3.1.13,8]undecane derivatives, including related tricyclic compounds, tricycloundecane homologs, and diadamantane derivatives, have been a significant area of study. Research has focused on their synthesis, physical and chemical properties, and biological activities (Averina, Borisova, & Zefirov, 2001).
Conformational Dependence Studies
The compound has been used in studies analyzing the conformational dependence of spin-spin coupling constants. Specifically, investigations have been conducted on various labeled derivatives of this compound to understand this aspect (Berger, 1978).
Intramolecular Cyclization
In recent research, this compound-based products have been synthesized through reactions involving intramolecular cyclization. This process was elucidated through X-ray analysis and NMR spectroscopy (Nurieva et al., 2020).
Quantum Chemical Studies
The compound's quantum chemical aspects, particularly in relation to its Fourier-transform-Raman and infrared spectrum, have been explored. Studies have included theoretical examinations using quantum chemistry codes and potential energy distribution calculations, with a focus on nonlinear optics applications (Panicker et al., 2010).
Crystallographic Studies
This compound has been a subject in crystallographic studies, which have helped elucidate the structures of related compounds. Such studies have provided insights into the conformations of these molecules in various states (Di et al., 2007).
Pharmacological Studies
While avoiding drug-related uses and dosages, it's notable that the compound has been involved in research to understand its pharmacological profile, particularly regarding its interaction with various receptors (Kossakowski & Kuran, 2007).
Novel Synthesis Methods
Research has also been conducted on developing new synthesis methods for derivatives of this compound. These methods are crucial for expanding the range of available derivatives and exploring their potential applications (Williams & Trauner, 2018).
Safety and Hazards
Properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKHNIDATUGNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274944 | |
Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22776-74-5 | |
Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 4-azatricyclo[4.3.1.13,8]undecane?
A1: Several efficient synthetic pathways have been developed for 4-azahomoadamantane. Two prominent methods include:
- Beckmann Rearrangement: This approach utilizes the rearrangement of an oxime derived from a suitable tricyclic ketone precursor [].
- Schmidt Rearrangement: This method involves the reaction of a tricyclic ketone with hydrazoic acid, leading to the formation of the desired azahomoadamantane structure [].
Q2: What is known about the structure of this compound and its derivatives?
A2: this compound is a tricyclic system with a nitrogen atom incorporated into the adamantane-like framework. The nitrogen atom provides a site for further functionalization, leading to a variety of derivatives. These derivatives have been characterized using spectroscopic techniques like IR and NMR, which provide insights into their structural features [, , ].
Q3: How does the structure of this compound derivatives influence their photochemical reactivity?
A4: Studies have shown that 5-methylene-4-aroyl and -acryloyl derivatives of this compound exhibit distinct photocyclization behaviors. While N-aroyl derivatives readily undergo 6-electron photocyclization to form isoquinolinone derivatives, N-acryloyl derivatives tend to yield vinylogous amides through a 1,3-acyl shift. Notably, the methacryloyl derivative favors cyclization, highlighting the influence of substituent steric effects on the reaction pathway [, ].
Q4: Have computational methods been employed to study this compound derivatives?
A5: Yes, molecular mechanics calculations, specifically MM2 calculations, have been used to investigate the conformational preferences of N-acryloyl enamines derived from this compound. These studies provide valuable information about the influence of conformation on the observed photocyclization and acyl shift reactions [].
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